N,N'-1,8-naphthalenediyldi(2-furamide)
Description
N,N'-1,8-Naphthalenediyldi(2-furamide) is a bifunctional aromatic compound featuring a naphthalene backbone substituted with two 2-furamide groups at the 1,8-positions. The 2-furamide moiety consists of a furan ring (a five-membered heterocycle with oxygen) linked to an amide functional group.
Properties
IUPAC Name |
N-[8-(furan-2-carbonylamino)naphthalen-1-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-9-3-11-25-16)21-14-7-1-5-13-6-2-8-15(18(13)14)22-20(24)17-10-4-12-26-17/h1-12H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXKUJMVDVRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound’s closest structural analogues include:
Key Observations :
- Naphthalenediyldi(2-furamide) differs from phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) in backbone rigidity and electron-withdrawing effects. The naphthalene core enhances π-conjugation, while furamides offer weaker electron-withdrawing capacity compared to phthalimide’s imide groups .
- Compared to ranitidine derivatives (e.g., diamine hemifumarate), the target compound lacks sulfur-containing groups but shares furan-based motifs, which may influence solubility and biological activity .
Reactivity and Stability
Methanolysis Resistance
A critical distinction lies in the stability of 2-furamide groups versus pyridine-based amides. Studies on CeO₂-catalyzed reactions reveal that 2-furamide undergoes methanolysis with a lower energy barrier (−15.2 kJ/mol) compared to picolinamide (−22.4 kJ/mol), making it less stable under methanol-rich conditions . This suggests that N,N'-1,8-naphthalenediyldi(2-furamide) may degrade faster in methanol than pyridine-linked analogues.
| Compound | Methanolysis Energy Barrier (kJ/mol) | Catalytic Efficiency in DMC Synthesis | |
|---|---|---|---|
| 2-Furamide | −15.2 | Moderate (enhances DMC yield) | |
| Picolinamide | −22.4 | High (faster reaction rate) |
Implications: The target compound’s applications in catalysis (e.g., CO₂ conversion) may require stabilizing additives to mitigate methanolysis.
Functional and Catalytic Performance
Role in CO₂ Utilization
However, its performance is inferior to 2-cyanopyridine due to weaker adsorption on CeO₂ surfaces (DFT-calculated adsorption energy: −1.8 eV vs. −2.3 eV) . By analogy, naphthalenediyldi(2-furamide) may exhibit moderate catalytic activity in similar systems but require structural optimization for enhanced stability.
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